4-Amino-N-(2,3-dichlorophenyl)benzamide
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Overview
Description
4-Amino-N-(2,3-dichlorophenyl)benzamide is a chemical compound with the molecular formula C13H10Cl2N2O and a molecular weight of 281.14 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics . It is characterized by the presence of an amino group, a dichlorophenyl group, and a benzamide moiety, which contribute to its unique chemical properties.
Scientific Research Applications
4-Amino-N-(2,3-dichlorophenyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Preparation Methods
The synthesis of 4-Amino-N-(2,3-dichlorophenyl)benzamide typically involves the reaction of 2,3-dichloroaniline with benzoyl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the amide bond. The reaction mixture is then purified through recrystallization to obtain the final product in high purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
4-Amino-N-(2,3-dichlorophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Mechanism of Action
The mechanism of action of 4-Amino-N-(2,3-dichlorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can affect various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
4-Amino-N-(2,3-dichlorophenyl)benzamide can be compared with other similar compounds, such as:
4-Amino-N-(2,4-dichlorophenyl)benzamide: Similar structure but with different chlorine substitution pattern, leading to variations in chemical reactivity and biological activity.
4-Amino-N-(3,4-dichlorophenyl)benzamide: Another isomer with distinct properties due to the position of chlorine atoms on the phenyl ring.
Properties
IUPAC Name |
4-amino-N-(2,3-dichlorophenyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O/c14-10-2-1-3-11(12(10)15)17-13(18)8-4-6-9(16)7-5-8/h1-7H,16H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZOHBNMUNXNEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.